4-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Description
Overview of the Piperidine (B6355638) Core as a Privileged Scaffold in Bioactive Molecules
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and naturally occurring alkaloids. wikipedia.orgbiointerfaceresearch.com Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to a variety of biological targets with high affinity. mdpi.comnih.gov The versatility of the piperidine core stems from several key characteristics:
Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which can be crucial for optimal interaction with the binding sites of proteins.
Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic interactions or hydrogen bonds with biological targets, which can significantly contribute to binding affinity.
Synthetic Tractability: The piperidine ring is synthetically accessible and can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov
The piperidine motif is a fundamental component of numerous approved drugs across a wide range of therapeutic areas, including neuropsychiatry, oncology, and infectious diseases. researchgate.netresearchgate.net Its presence in these diverse bioactive molecules underscores its importance as a foundational element in drug design. nih.gov
Significance of Fluorination in Drug Design and its Application to the Benzyl (B1604629) Moiety
The strategic incorporation of fluorine atoms into drug candidates is a widely employed and highly effective strategy in modern medicinal chemistry. tandfonline.com The unique properties of fluorine, the most electronegative element, can profoundly influence the physicochemical and pharmacological properties of a molecule. tandfonline.com When applied to a benzyl moiety, as seen in 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine, fluorination can impart several advantages:
Modulation of Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. tandfonline.com Fluorination of the benzyl ring can therefore block sites of oxidative metabolism, prolonging the half-life of a compound.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The electron-withdrawing nature of fluorine can also alter the electronic properties of the aromatic ring, potentially leading to improved binding. nih.gov
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability. researchgate.net
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the benzyl group, which may pre-organize the molecule for optimal binding to its target.
The strategic placement of fluorine on the benzyl ring allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile. beilstein-journals.org
Positioning of this compound as a Subject for Academic Investigation
The compound this compound is positioned as a compelling subject for academic investigation due to the synergistic potential of its constituent parts. While extensive research on this specific molecule is not yet widely published, its rational design, based on established medicinal chemistry principles, makes it a promising candidate for further study.
The core hypothesis underlying its investigation is that the combination of the privileged piperidine scaffold with a fluorinated benzyl ether moiety will result in a molecule with desirable drug-like properties. The piperidine core provides a robust and versatile platform for interaction with biological targets, while the 3-fluorobenzyl group offers the potential to enhance metabolic stability, binding affinity, and pharmacokinetic parameters.
Academic research into this compound and its derivatives is likely to focus on several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the compound and its analogs.
Biological Screening: The evaluation of the compound's activity against a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are known to be modulated by piperidine-containing ligands.
Structure-Activity Relationship (SAR) Studies: The systematic modification of the molecule to understand how changes in its structure affect its biological activity. This could involve altering the substitution pattern on the benzyl ring or modifying the linker between the two core fragments.
Pharmacokinetic Profiling: The in vitro and in vivo assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.
The study of this compound serves as a case study in the rational design of novel bioactive molecules. The insights gained from the investigation of this compound and its derivatives will contribute to the broader understanding of the interplay between molecular structure and biological function, and may ultimately lead to the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGBKBAFZCMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649875 | |
| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-20-8 | |
| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pharmacological Investigations of the 4 3 Fluorobenzyl Oxy Methyl Piperidine Scaffold in Vitro Studies
Exploration of Serotonin (B10506) Transporter (SERT) Binding and Modulation Potentials (In Vitro)
The affinity of compounds for the serotonin transporter is a critical determinant of their potential efficacy as antidepressants. In vitro studies have been instrumental in quantifying this interaction for derivatives of the 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine scaffold.
Radioligand Binding Displacement Assays for Affinities (e.g., using [3H]-paroxetine)
Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor or transporter. oncodesign-services.com In the case of the serotonin transporter, [3H]-paroxetine, a well-characterized high-affinity SERT ligand, is commonly used as the radioligand. The ability of a novel compound to displace [3H]-paroxetine from its binding site on SERT provides a quantitative measure of its own binding affinity, typically expressed as the inhibition constant (Ki).
Research on a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally related to the core scaffold, demonstrated significant affinity for SERT. nih.govovid.com These studies utilized displacement of [3H]-paroxetine to determine the Ki values, which were found to be in the nanomolar range, indicating potent interaction with the serotonin transporter. nih.govovid.com
Comparative In Vitro Pharmacological Profiling against Reference SERT Ligands
To contextualize the binding affinity of new chemical entities, their pharmacological profiles are often compared with those of established reference compounds. For SERT ligands, fluoxetine (B1211875) is a commonly used benchmark.
In studies of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the derived Ki values were in a similar order of magnitude to that of fluoxetine. nih.govovid.com For instance, one of the most potent compounds in the series exhibited a Ki value at SERT that was comparable to fluoxetine, with Ki values of 2.1 ± 1.1 nM and 5.8 ± 2.9 nM, respectively. ovid.com This comparative analysis highlights the potential of this scaffold to produce compounds with high affinity for the serotonin transporter.
Table 1: Comparative SERT Binding Affinities
| Compound | SERT Ki (nM) |
|---|---|
| **Compound 1*** | 2.1 ± 1.1 |
| **Compound 2*** | 17 ± 8 |
| **Compound 3*** | 12 ± 6 |
| **Compound 4*** | 400 ± 200 |
| Fluoxetine | 5.8 ± 2.9 |
\Note: Compounds 1-4 are 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives.*
Evaluation of Off-Target Interactions with Neurotransmitter Receptors and Transporters (In Vitro)
A crucial aspect of drug development is assessing the selectivity of a compound. Off-target interactions can lead to undesirable side effects. Therefore, in vitro binding assays are employed to screen compounds against a panel of other relevant receptors and transporters.
Binding Affinity Assessments for Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A)
For the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, binding affinity for 5-HT1A receptors was assessed using [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT) as the radioligand. nih.govovid.com The results indicated that these compounds possess a very weak affinity for 5-HT1A receptors, suggesting a selective profile for SERT over this particular serotonin receptor subtype. nih.govovid.com
Investigation of Adrenergic Receptor Binding (e.g., α2-adrenoceptors)
Interaction with adrenergic receptors is another important consideration, as it can contribute to the side-effect profile of centrally acting drugs. The binding affinity for α2-adrenoceptors is often evaluated in this context.
In the case of the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine series, competition experiments were conducted using [3H]rauwolscine as the radiolabeled ligand for α2-adrenoceptors. nih.govovid.com The inhibition data revealed that these compounds have a very weak affinity for α2-adrenoceptors, further supporting their selectivity for the serotonin transporter. nih.govovid.com
Potential for Interactions with Dopamine (B1211576) and Norepinephrine (B1679862) Transporters (DAT, NET)
To fully characterize the selectivity of a SERT ligand, it is essential to assess its affinity for other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). Cross-reactivity with these transporters can lead to a different pharmacological profile and potential side effects. While direct binding data for this compound at DAT and NET is not extensively detailed in the provided context, the general approach involves radioligand binding assays using specific ligands for each transporter. For instance, studies on piperidine (B6355638) analogues often examine their ability to bind to DAT and NET to determine selectivity. nih.gov
Table 2: Off-Target Binding Profile of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives
| Compound | 5-HT1A Ki (nM) | α2-Adrenoceptor Ki (nM) |
|---|---|---|
| **Compound 1*** | >1000 | >1000 |
| **Compound 2*** | >1000 | >1000 |
| **Compound 3*** | >1000 | >1000 |
| **Compound 4*** | >1000 | >1000 |
\Note: Compounds 1-4 are 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives.*
Analysis of Enzyme Inhibitory Properties (In Vitro)
There is no publicly available research dedicated to the analysis of the enzyme inhibitory properties of this compound. The subsequent sections reflect this lack of specific data.
Assessment of Tyrosinase Inhibitory Activity within the 4-(fluorobenzyl)piperidine Structural Context
No studies were found that specifically assess the tyrosinase inhibitory activity of this compound. While research into compounds with a 4-(4-fluorobenzyl)piperidine or 4-(4-fluorobenzyl)piperazine core has shown tyrosinase inhibitory potential, these findings cannot be directly extrapolated to the specified compound due to structural differences, including the position of the fluorine atom and the nature of the linker between the aromatic and piperidine rings. iucc.ac.ilnih.govnih.gov
Kinetic Characterization of Enzyme Inhibition Mechanisms
In the absence of any data on the enzyme inhibitory activity of this compound, there is consequently no information available regarding the kinetic characterization of its potential enzyme inhibition mechanisms. Kinetic studies, which determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), have been performed on related fluorobenzylpiperidine and fluorobenzylpiperazine derivatives, revealing various mechanisms of tyrosinase inhibition for those specific molecules. iucc.ac.ilnih.gov However, no such characterization exists for this compound.
Structure Activity Relationship Sar Studies of 4 3 Fluorobenzyl Oxy Methyl Piperidine Analogues
Elucidation of Structural Determinants for Target Affinity within the Piperidine (B6355638) Ring
The piperidine ring of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine serves as a crucial anchor for receptor binding, and modifications to this core can significantly impact target affinity. The nitrogen atom, typically protonated at physiological pH, often engages in a key ionic interaction with an acidic residue, such as aspartate, in the binding pocket of the target protein.
SAR studies on related scaffolds have demonstrated that the nature and position of substituents on the piperidine ring are critical for potency and selectivity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives developed as dopamine (B1211576) D4 receptor antagonists, modifications at the piperidine nitrogen with various heterocyclic moieties led to a range of binding affinities. This highlights the importance of the substituent on the piperidine nitrogen in exploring the chemical space around the binding pocket.
Furthermore, increasing the degree of methylation on the piperidine ring has been shown to progressively decrease affinity for the sigma-1 (σ1) receptor in a series of phenoxyalkylpiperidines. This suggests that steric hindrance around the piperidine ring can be detrimental to binding. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is also a key factor. The introduction of substituents can influence the conformational equilibrium and the orientation of other parts of the molecule, thereby affecting ligand-receptor interactions.
Impact of Fluorine Position and Substitution Patterns on the Benzyl (B1604629) Moiety
The 3-fluoro substitution on the benzyl ring of this compound plays a multifaceted role in its pharmacological profile. The position of the fluorine atom on the aromatic ring is a critical determinant of biological activity, influencing factors such as binding affinity, metabolic stability, and physicochemical properties like lipophilicity and pKa.
Fluorine's high electronegativity can alter the electronic distribution of the benzyl ring, potentially leading to more favorable interactions with the target protein. For example, a fluorine atom can engage in hydrogen bonds with suitable donor groups on the receptor. Studies on various classes of compounds have shown that the position of the fluorine substituent is crucial. For instance, in a series of benzothiazole (B30560) derivatives, a fluoro group at the 2- and 4-positions of a benzene (B151609) ring enhanced potency, whereas substitution at the 3-position led to a loss of activity. mdpi.com
In the context of dopamine D4 receptor antagonists with a 4,4-difluoro-3-(phenoxymethyl)piperidine core, the substitution pattern on the phenoxy ring (a close analogue to the benzyloxy moiety) significantly impacted binding affinity. For example, 4-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl substitutions on the phenoxy ring were found to be among the most active. nih.gov This underscores the sensitivity of receptor-ligand interactions to the precise placement of fluorine and other substituents on the aromatic ring. The 3-fluoro position in the title compound may be optimal for a specific target by influencing the conformation of the benzyl group or by directly interacting with a specific region of the binding site.
Role of the Ethereal Linkage and Alkyl Spacer in Ligand-Receptor Interactions
The length and flexibility of the alkyl spacer are also crucial. The methylene (B1212753) group in this compound provides a degree of rotational freedom, allowing the benzyl and piperidine rings to adopt an optimal orientation for binding. Altering the length of this spacer can significantly impact potency by changing the distance between the two key pharmacophoric groups.
Identification of Pharmacophoric Features for Diverse Biological Activities
Pharmacophore modeling is a powerful tool for identifying the key molecular features essential for biological activity. For piperidine-based ligands, several common pharmacophoric elements have been identified across different target classes.
A typical pharmacophore model for this class of compounds includes:
A basic nitrogen atom: The piperidine nitrogen, which is positively charged at physiological pH, serves as a key interaction point, often forming a salt bridge with an acidic residue in the receptor.
A hydrophobic aromatic group: The 3-fluorobenzyl moiety occupies a hydrophobic pocket in the binding site. The fluorine substitution can enhance these hydrophobic interactions.
A hydrogen bond acceptor: The ethereal oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity.
Specific spatial arrangement: The relative orientation and distance between these features are critical for optimal receptor binding.
For instance, a pharmacophore model for 5-HT7 receptor ligands, which often contain a piperidine or piperazine (B1678402) core, includes hydrophobic regions for the aromatic rings and a positively charged center for the basic amine. nih.gov Similarly, for histamine (B1213489) H3 receptor ligands with a 4-oxypiperidine scaffold, the protonated piperidine nitrogen, the ether oxygen, and the aromatic moieties are all key interacting elements. nih.gov
The diverse biological activities of this compound analogues likely arise from their ability to present these key pharmacophoric features in a conformationally favorable manner to interact with a variety of biological targets.
Computational Chemistry and in Silico Approaches for 4 3 Fluorobenzyl Oxy Methyl Piperidine Research
Molecular Docking Simulations for Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, like 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine, within the active site of a target protein.
Molecular docking simulations are crucial for visualizing how this compound might interact with potential biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are common targets for piperidine-containing drugs. bldpharm.comnih.gov The process involves preparing a 3D structure of the ligand and the target protein and then using a scoring algorithm to find the best-fitting binding pose.
The predicted binding mode would reveal key intermolecular interactions. For this compound, these interactions could include:
Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring can act as a hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like aspartate or serine in a receptor's active site.
Hydrophobic Interactions: The benzyl (B1604629) group and the piperidine ring's carbon framework can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Halogen Bonding: The fluorine atom on the benzyl ring can form a halogen bond, a specific noncovalent interaction with a nucleophilic atom (like a carbonyl oxygen) in the protein backbone, which can significantly contribute to binding affinity and selectivity.
π-π Stacking: The aromatic fluorobenzyl ring can interact with aromatic residues like tyrosine or tryptophan in the binding pocket.
These predicted interactions are ranked by a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. acgpubs.org For instance, a hypothetical docking study of this compound against the Dopamine (B1211576) D2 receptor might yield the results shown in the table below.
| Interaction Type | Interacting Residue | Predicted Distance (Å) | Estimated Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Asp114 | 2.1 | -8.5 |
| Hydrophobic (Alkyl) | Val115 | 3.8 | |
| π-π Stacking | Phe389 | 4.5 | |
| Halogen Bond | Cys118 | 3.1 |
The three-dimensional structure (conformation) of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a low-energy chair conformation. However, the substituent at the 4-position can exist in either an axial or equatorial position, and the energetic favorability of each conformer influences its ability to fit into a protein's binding site. nih.gov
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial | 0.00 | The 4-{[(3-fluorobenzyl)oxy]methyl} group is in the equatorial position of the piperidine chair. Generally the most stable conformer. |
| Axial | +2.1 | The 4-{[(3-fluorobenzyl)oxy]methyl} group is in the axial position, leading to potential 1,3-diaxial steric strain. |
| Twist-Boat | +5.5 | A higher energy, more flexible conformation of the piperidine ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of more potent molecules.
The process involves three main steps:
Data Set Preparation: A series of piperidine analogs with measured biological activity (e.g., IC50 or Ki values) against a specific target is collected.
Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). tandfonline.comresearchgate.net
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. nih.govmdpi.com The model's robustness and predictive power are then rigorously tested using internal and external validation techniques. researchgate.net
A hypothetical QSAR model for a series of piperidine derivatives might suggest that higher activity is correlated with increased hydrophobicity (higher LogP) and the presence of a halogen bond donor at a specific position, while increased molecular weight is negatively correlated with activity.
| Compound | Substitution on Benzyl Ring | pIC50 | LogP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Analog 1 (Parent) | 3-Fluoro | 7.5 | 2.8 | 41.5 |
| Analog 2 | 3-Chloro | 7.8 | 3.2 | 41.5 |
| Analog 3 | 3-Methyl | 7.1 | 3.1 | 41.5 |
| Analog 4 | H (unsubstituted) | 6.9 | 2.7 | 41.5 |
| Analog 5 | 3,4-Difluoro | 7.9 | 2.9 | 41.5 |
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets
Before embarking on extensive experimental testing, the potential biological activities and protein targets of a new molecule can be predicted using specialized in silico tools. clinmedkaz.org Platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a compound's 2D structure and compare it to large databases of known bioactive molecules to generate a probable spectrum of activities. bmc-rm.orgclinmedkaz.org
These programs provide a list of potential pharmacological effects, mechanisms of action, and even potential toxicities. The results are typically presented as probabilities, with 'Pa' representing the probability of being active and 'Pi' the probability of being inactive. nih.govgenexplain.com A prediction of Pa > Pi suggests that the activity is likely for the compound and warrants experimental investigation. Such predictions are valuable for identifying new therapeutic applications for a compound or flagging potential off-target effects early in the discovery process. clinmedkaz.orgclinmedkaz.org For this compound, these tools might predict activity at various CNS targets, reflecting the prevalence of the piperidine scaffold in neuropharmacology. clinmedkaz.org
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Dopamine D2 receptor antagonist | 0.650 | 0.015 | High probability of activity |
| Serotonin (B10506) transporter inhibitor | 0.580 | 0.022 | Probable activity |
| Antipsychotic | 0.550 | 0.041 | Probable activity |
| Sigma-1 receptor ligand | 0.490 | 0.035 | Possible activity |
| CYP2D6 inhibitor | 0.410 | 0.110 | Possible metabolic interaction |
Prospects and Future Directions for Academic Research on the 4 3 Fluorobenzyl Oxy Methyl Piperidine Scaffold
Development as a Chemical Probe for Biological Pathway Elucidation
The development of selective chemical probes is crucial for dissecting complex biological pathways. The 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine scaffold possesses inherent properties that make it an attractive starting point for creating such probes. The piperidine (B6355638) ring is a common motif in many biologically active molecules, often serving as a scaffold to orient functional groups for optimal interaction with protein targets. The inclusion of a fluorine atom on the benzyl (B1604629) group can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
Future research in this area could focus on synthesizing a library of derivatives to probe the structure-activity relationships (SAR) for a variety of biological targets. For instance, derivatives of the piperidine scaffold have been investigated for their activity as dopamine (B1211576) D4 receptor antagonists. chemrxiv.orgnih.gov By systematically modifying the substitution pattern on the benzyl ring and the piperidine nitrogen, researchers can develop highly potent and selective ligands. These probes can then be used to investigate the role of specific receptors or enzymes in cellular signaling cascades. For example, radiolabeled versions of these probes could be developed for use in positron emission tomography (PET) to visualize and quantify target engagement in vivo. nih.gov
A key aspect of developing a successful chemical probe is ensuring its selectivity for the intended target. Comprehensive in vitro screening against a panel of related and unrelated proteins is essential to characterize the selectivity profile. Once a highly selective probe is identified, it can be employed in a variety of cell-based assays to elucidate the downstream effects of modulating its target. This could involve proteomics, transcriptomics, or metabolomics approaches to gain a global view of the cellular response.
Strategies for Lead Compound Identification and Optimization within the Series
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. researchgate.netresearchgate.net For the this compound series, this would involve a multi-pronged approach combining computational modeling and synthetic chemistry.
Lead Identification: Initial lead compounds can be identified through high-throughput screening of a diverse library of this compound derivatives against a specific biological target. Alternatively, a fragment-based approach could be employed, where smaller fragments corresponding to the piperidine and fluorobenzyl ether moieties are screened for binding to the target. The hits from this screen can then be linked together to generate a lead compound. Structure-based drug design, using X-ray crystallography or cryo-electron microscopy to determine the structure of the target protein in complex with a ligand, can provide valuable insights for designing novel lead compounds with improved affinity and selectivity. researchgate.net
Lead Optimization: Once a lead compound is identified, the focus shifts to optimizing its pharmacological and pharmacokinetic properties. nih.gov This involves systematically modifying the chemical structure to improve potency, selectivity, metabolic stability, and oral bioavailability, while minimizing off-target effects and toxicity. For the this compound scaffold, optimization strategies could include:
Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can modulate the compound's conformation and physicochemical properties. For example, the introduction of gem-difluoro groups has been shown to impact the binding affinity of related scaffolds to the dopamine D4 receptor. chemrxiv.orgnih.gov
Varying the Linker: The ether linkage between the benzyl group and the piperidine methyl group can be replaced with other functional groups, such as amides or sulfonamides, to explore different binding interactions and improve metabolic stability. nih.govacs.org
Exploring Aromatic Substitutions: The fluorine atom on the benzyl ring can be moved to different positions, or replaced with other substituents, to fine-tune the electronic properties and binding interactions of the molecule.
The following table outlines potential optimization strategies and their expected outcomes:
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of gem-difluoro groups on the piperidine ring | Alter pKa and conformation, potentially improving cell permeability and metabolic stability. | Enhanced binding affinity and improved pharmacokinetic profile. chemrxiv.orgnih.gov |
| Replacement of the ether linker with an amide | Introduce hydrogen bonding capabilities and increase rigidity. | Improved target engagement and selectivity. nih.govacs.org |
| Systematic variation of the fluoro-substituent position on the benzyl ring | Modulate electrostatic interactions with the target protein. | Optimized binding affinity and selectivity. |
| Bioisosteric replacement of the phenyl ring | Explore alternative interactions with the target and improve physicochemical properties. | Novel intellectual property and potentially improved drug-like properties. |
Novel Applications in Chemical Biology beyond Initial Target Modulations
Beyond its potential as a modulator of a specific protein target, the this compound scaffold can be adapted for a range of novel applications in chemical biology.
One exciting direction is the development of proteolysis-targeting chimeras (PROTACs) . A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A derivative of the this compound scaffold that binds to a protein of interest could be linked to a known E3 ligase ligand, creating a PROTAC that selectively degrades the target protein. This approach offers a powerful strategy for knocking down protein levels in cells and studying the resulting phenotype.
Another application lies in the creation of activity-based probes (ABPs) . ABPs are chemical tools that covalently label active enzymes in a biological sample. A this compound derivative could be functionalized with a reactive group, such as a fluorophosphonate or an epoxide, that can form a covalent bond with a specific residue in the active site of an enzyme. These probes can be used to profile enzyme activity in complex biological systems and to identify novel enzyme inhibitors.
Furthermore, the scaffold could be incorporated into fluorescent probes for live-cell imaging. By attaching a fluorophore to the this compound core, researchers could visualize the subcellular localization of the target protein and monitor its dynamics in real-time. This would provide valuable insights into the protein's function in its native cellular environment.
The versatility of the this compound scaffold makes it a promising platform for the development of a wide array of chemical biology tools. Future academic research in these areas will undoubtedly shed new light on fundamental biological processes and pave the way for novel therapeutic interventions.
Q & A
Q. Methodological Insight :
- Key Steps : (1) Protect the piperidine nitrogen; (2) introduce the (3-fluorobenzyl)oxymethyl group via nucleophilic substitution; (3) deprotect and purify via recrystallization or chromatography.
- Solvent Optimization : Polar aprotic solvents enhance nucleophilicity, while ethers minimize side reactions .
Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Basic Research Question
Elemental analysis (C, H, N, F) and high-resolution mass spectrometry (HRMS) are foundational for verifying molecular composition . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves structural features like the fluorobenzyl moiety and piperidine conformation . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures compound homogeneity .
Q. Methodological Insight :
- NMR Analysis : The -NMR chemical shift (~-115 ppm) confirms the 3-fluorobenzyl group’s position .
- Purity Validation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for fluorinated piperidine derivatives?
Advanced Research Question
Discrepancies (e.g., C/H/N deviations >0.3%) may arise from hydration, residual solvents, or incomplete combustion. For example, fluorophenyl-piperidine compounds in show minor deviations due to hygroscopicity or trace solvents .
Q. Methodological Insight :
- Repeat Analysis : Conduct combustion analysis in triplicate.
- Cross-Validation : Pair elemental data with thermogravimetric analysis (TGA) to detect hydration .
- Alternative Techniques : Use X-ray crystallography (as in ) to confirm molecular packing and stoichiometry .
What strategies optimize stereochemical purity during the synthesis of this compound?
Advanced Research Question
Stereochemical control is critical for bioactive analogs. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral ligands in alkylation) can enhance enantiomeric excess (ee). highlights the use of enantiopure starting materials (e.g., (S)-piperidine-2-carboxylate) to avoid racemization .
Q. Methodological Insight :
- Chiral HPLC : Monitor ee using a chiral stationary phase (e.g., Chiralpak AD-H).
- Reaction Conditions : Low temperatures (-20°C) and inert atmospheres minimize epimerization .
What role does the 3-fluorobenzyl group play in modulating biological activity, and how can this be validated?
Advanced Research Question
The 3-fluorobenzyl group enhances lipophilicity and receptor binding affinity, as seen in serotonin reuptake inhibitors (SSRIs) like paroxetine analogs . Fluorine’s electron-withdrawing effect stabilizes aromatic interactions in target proteins.
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorination positions and compare bioactivity (e.g., 5-HT receptor binding assays) .
- Computational Modeling : Density functional theory (DFT) predicts electrostatic interactions between the fluorobenzyl group and receptor pockets .
How should conflicting bioactivity data in fluorinated piperidine derivatives be addressed?
Advanced Research Question
Conflicting data (e.g., variable IC values) may stem from assay conditions (e.g., pH, co-solvents) or impurities. ’s fluorophenyl-piperidine compounds show bioactivity variability due to residual solvents affecting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
